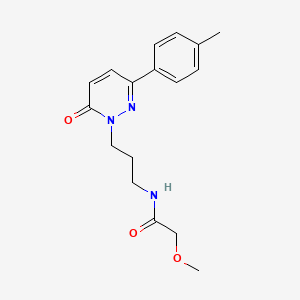

2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-13-4-6-14(7-5-13)15-8-9-17(22)20(19-15)11-3-10-18-16(21)12-23-2/h4-9H,3,10-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQLXECPNJTJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction, where the pyridazinone derivative reacts with a propyl halide under basic conditions.

Methoxyacetamide Formation: Finally, the methoxyacetamide moiety is introduced by reacting the intermediate compound with methoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the carbonyl group in the pyridazinone core to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.

Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses, or the PI3K/Akt pathway, which is crucial for cell survival and growth.

Comparison with Similar Compounds

Structural Analog 1: 3-(6-Oxo-3-Phenylpyridazin-1(6H)-Yl)-N-Phenethylpropanamide (ZINC00220177)

- Molecular Formula : C₂₁H₂₂N₄O₂

- Key Differences: Substituents: Phenyl group at pyridazinone position 3 vs. p-tolyl in the target compound. Linker: Phenethylamide chain vs. methoxyacetamide-propyl chain.

- Biological Relevance : This analog demonstrated AChE inhibition in docking studies, with IC₅₀ values in the micromolar range. The absence of a methoxy group may reduce solubility compared to the target compound .

Structural Analog 2: N-(3-(6-Oxopyridazin-1(6H)-Yl)Propyl)-2-(o-Tolyl)Acetamide

- Molecular Formula : C₁₆H₁₉N₃O₂

- Key Differences: Substituents: o-Tolyl group on the acetamide vs. p-tolyl on the pyridazinone in the target.

Structural Analog 3: 2-(6-Oxopyridazin-1(6H)-Yl)-N-((6-(Thiophen-2-Yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl)Methyl)Acetamide

- Molecular Formula : C₁₆H₁₃N₇O₂S

- Key Differences: Heterocyclic Core: Triazolopyridazine replaces pyridazinone, introducing additional nitrogen atoms.

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects : The p-tolyl group in the target compound likely increases lipophilicity compared to o-tolyl analogs, favoring membrane permeability .

- Heterocyclic Modifications: Triazolopyridazine-containing analogs (e.g., ) show divergent electronic properties, suggesting varied target selectivity compared to pyridazinone-based structures.

Biological Activity

2-Methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a complex organic compound characterized by its unique structural features, including a dimethoxyphenyl group and a pyridazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 315.37 g/mol

- CAS Number : 1021056-40-5

The compound's structure is critical for its biological activity, as the presence of specific functional groups can influence its interaction with biological targets.

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, which include:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Kinase Inhibition :

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzyme Activity : The compound may bind to active sites of enzymes, preventing their normal function.

- Modulation of Receptor Activity : It could interact with cell surface receptors, altering signal transduction pathways.

- Interference with Nucleic Acids : The compound might bind to DNA or RNA, affecting gene expression or replication processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

| Study | Compound | Biological Activity | IC Value |

|---|---|---|---|

| Xia et al. (2022) | 1-Arylmethyl-3-aryl-pyrazole derivatives | Antitumor | 49.85 µM |

| Fan et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl derivatives | Cytotoxicity against A549 | 0.95 nM |

| Jin et al. (2022) | Pyrazole derivatives | Inhibition of Aurora-A kinase | 0.067 µM |

These findings highlight the potential for further exploration of this compound as a therapeutic agent.

Q & A

Q. Key Variables Table

| Step | Reagents/Conditions | Yield (%) | Critical Parameters |

|---|---|---|---|

| Substitution | 2-Pyridinemethanol, K₂CO₃, DMF, 40°C | 65–75 | Alkaline pH, solvent polarity |

| Reduction | Fe powder, HCl, 60°C | 80–85 | Acid concentration, reaction time |

| Condensation | Cyanoacetic acid, DCC, RT | 70–78 | Catalyst choice, anhydrous conditions |

What advanced spectroscopic and computational methods are recommended for structural elucidation of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies methoxy (-OCH₃), acetamide (-NHCOCH₃), and pyridazinyl protons. Aromatic protons from the p-tolyl group appear as a singlet at δ 7.2–7.4 ppm .

- Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) groups in the pyridazinone and acetamide moieties .

- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₂₁H₂₄N₄O₃).

- X-ray Crystallography: Resolves steric effects from the propyl linker and confirms dihedral angles between aromatic rings .

Advanced Method: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental spectral data .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Basic Research Question

- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use serial dilutions (1–256 µg/mL) in Mueller-Hinton broth .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assays).

Data Interpretation: Compare dose-response curves and statistical significance (p < 0.05) using ANOVA .

How can reaction optimization be systematically approached for this compound’s synthesis?

Advanced Research Question

Employ Design of Experiments (DoE) to identify critical factors:

- Variables: Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM): Maximizes yield while minimizing impurities .

- ICReDD Workflow: Combine quantum chemical calculations (e.g., Gibbs free energy of intermediates) with machine learning to predict optimal conditions (e.g., solvent: DMF > THF) .

Case Study: A 2³ factorial design reduced reaction steps from 5 to 3, achieving 88% yield by optimizing catalyst (DCC vs. EDC) and solvent (DMF vs. CH₂Cl₂) .

How should contradictory data in biological activity studies be addressed?

Advanced Research Question

- Assay Validation: Replicate experiments under standardized conditions (pH, temperature, cell passage number) .

- Purity Analysis: Use HPLC (C18 column, 90:10 H₂O:ACN) to confirm >95% purity. Impurities (e.g., unreacted intermediates) may skew results .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replace p-tolyl with halophenyl) to isolate bioactive motifs .

Example: Discrepancies in MIC values (16 vs. 64 µg/mL) were resolved by verifying bacterial inoculum size and incubation time .

What computational strategies predict the reactivity of intermediates in the synthesis pathway?

Advanced Research Question

- Quantum Mechanics (QM): Calculate transition-state energies for substitution reactions (e.g., nitro → amino reduction) using Gaussian09 at the B3LYP/6-31G* level .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMF stabilizes charged intermediates better than THF) .

- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts (e.g., Fe vs. Zn for reductions) .

What analytical methods ensure batch-to-batch consistency in academic-scale synthesis?

Basic Research Question

- HPLC-PDA: Use a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (ACN:H₂O = 60:40) to monitor purity. Retention time: ~8.2 min .

- LC-MS/MS: Detect trace impurities (e.g., residual iron from reduction steps) with LOQ < 0.1% .

- Karl Fischer Titration: Control moisture content (<0.5%) to prevent hydrolysis of the acetamide group .

How can the compound’s stability under varying storage conditions be assessed?

Advanced Research Question

- Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- pH Stability: Incubate in buffers (pH 1–13) to identify labile groups (e.g., pyridazinyl ring hydrolysis at pH < 3) .

- Recommendations: Store at –20°C in amber vials under argon to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.